Ethyl hexahydro-2,6-dioxo-4-pyrimidineacetate
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Overview
Description
Ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol . It is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
In industrial settings, the production of ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group.
Methyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate: Similar structure but with a methyl group instead of an ethyl group.
2,6-Dioxo-1,3-dihydropyrimidin-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate.
Properties
CAS No. |
23994-67-4 |
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Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
ethyl 2-(2,6-dioxo-1,3-diazinan-4-yl)acetate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-7(12)4-5-3-6(11)10-8(13)9-5/h5H,2-4H2,1H3,(H2,9,10,11,13) |
InChI Key |
RXHKVIRVWWXJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(=O)NC(=O)N1 |
Origin of Product |
United States |
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